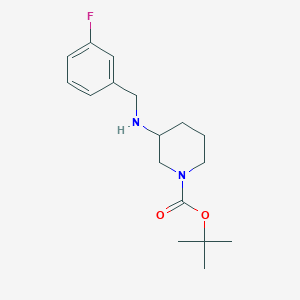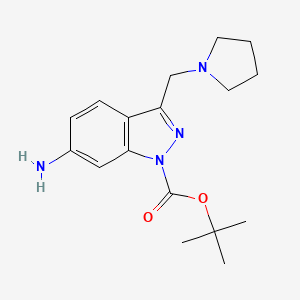
1-Boc-3-(3-fluoro-benzylamino)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(3-fluoro-benzylamino)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzylamino group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(3-fluoro-benzylamino)-piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form Boc-piperidine.
Nucleophilic Substitution: The protected piperidine undergoes nucleophilic substitution with 3-fluorobenzylamine to introduce the fluorobenzylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
- Use of automated reactors for precise control of reaction parameters.
- Purification techniques such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-3-(3-fluoro-benzylamino)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorobenzylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
1-Boc-3-(3-fluoro-benzylamino)-piperidine has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(3-fluoro-benzylamino)-piperidine involves its interaction with specific molecular targets and pathways. The fluorobenzylamino group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-3-(benzylamino)-piperidine: Similar structure but lacks the fluorine atom.
1-Boc-3-(3-chloro-benzylamino)-piperidine: Contains a chlorine atom instead of fluorine.
1-Boc-3-(3-methyl-benzylamino)-piperidine: Contains a methyl group instead of fluorine.
Uniqueness
1-Boc-3-(3-fluoro-benzylamino)-piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and development.
Propiedades
IUPAC Name |
tert-butyl 3-[(3-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKADNTNWLFEQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723090 |
Source


|
| Record name | tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-89-6 |
Source


|
| Record name | tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B12445269.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445276.png)

![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)
![1-benzyl-3,4-dimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12445285.png)
![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)
![2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12445310.png)


![N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12445335.png)
![N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)


![3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B12445350.png)
